1-Ethyl-3-(piperidin-4-yl)urea
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Overview
Description
1-Ethyl-3-(piperidin-4-yl)urea is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(piperidin-4-yl)urea typically involves the reaction of piperidine derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Ethyl Isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives .
Scientific Research Applications
1-Ethyl-3-(piperidin-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Ethylpiperidine: Similar structure with an ethyl group attached to the nitrogen atom.
1-(Piperidin-4-yl)urea: Similar structure without the ethyl group.
Uniqueness
1-Ethyl-3-(piperidin-4-yl)urea is unique due to the presence of both the ethyl group and the urea moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-3-piperidin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNYGGDMCSIJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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